3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Pharmaceutical Analysis Reference Standards Nilotinib

Exclusively supplied as a fully characterized Nilotinib Impurity 2 reference standard, not a synthetic intermediate. Essential for HPLC/UPLC method development, validation (Rs > 2.0), and ANDA regulatory submissions. Distinguished from the methylated analog (CAS 641571-11-1) by its chromatographic and mass spectrometric profile. Includes comprehensive characterization data for GMP QC and stability studies. ≥95% certified purity.

Molecular Formula C10H8F3N3
Molecular Weight 227.19
CAS No. 943320-48-7
Cat. No. B580054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
CAS943320-48-7
Molecular FormulaC10H8F3N3
Molecular Weight227.19
Structural Identifiers
SMILESC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2
InChIKeyKZPKULGYMCRGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS 943320-48-7): A Nilotinib Impurity Reference Standard


3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS 943320-48-7) is a heterocyclic aromatic amine characterized by an imidazole ring at the 3-position and a trifluoromethyl group at the 5-position of an aniline core . This compound is not a synthetic intermediate for active pharmaceutical ingredients; instead, it is exclusively utilized and supplied as a reference standard for the tyrosine kinase inhibitor Nilotinib, commonly designated as Nilotinib Impurity 2 [1]. Its value in scientific and industrial settings is defined by its role as a highly characterized impurity marker, essential for analytical method validation, quality control, and regulatory compliance in Nilotinib drug development and manufacturing [1].

Why 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline Cannot Be Replaced by its 4-Methyl Analog for Analytical Applications


Procurement for analytical reference standards versus synthetic building blocks demands distinct purity profiles, structural fidelity, and regulatory documentation. While 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) is a key synthetic intermediate in Nilotinib manufacturing, it is not a substitute for the non-methylated analog (CAS 943320-48-7) in analytical method development . The methyl group on the imidazole ring of the synthetic intermediate fundamentally alters its chromatographic retention time and mass spectrometric fragmentation pattern, making it unsuitable for identifying or quantifying the specific Nilotinib Impurity 2 [1]. Furthermore, the regulatory compliance and characterization packages provided for the impurity standard, which are critical for Abbreviated New Drug Application (ANDA) submissions, are not available for the intermediate, which is instead optimized for high synthetic yield [1]. The following evidence details the quantifiable differences that mandate separate procurement.

Quantitative Evidence Guide for Differentiating 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline from Closest Analogs


Divergent Functional Applications: Impurity Standard vs. Synthetic Intermediate

Unlike its 4-methyl analog, which serves as a key synthetic intermediate for Nilotinib with reported yields of 95-96% [1], 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is exclusively used as a reference standard for impurity analysis. It is supplied with detailed characterization data compliant with regulatory guidelines, making it essential for analytical method development and validation (AMV) in support of ANDAs [2]. The 4-methyl analog lacks this regulatory-compliant characterization package and is not interchangeable for impurity identification [1].

Pharmaceutical Analysis Reference Standards Nilotinib ANDAs

Chromatographic Resolution and Method Validation: Impurity 2 vs. Nilotinib API

A validated UPLC method quantified the chromatographic separation of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (designated Impurity 2) from the Nilotinib API. The method achieved a resolution (Rs) of >2.0 between Nilotinib and Impurity 2, with a correlation coefficient (r) of >0.999 for the impurity's linear regression analysis, demonstrating high precision for quantitative determination [1]. This level of resolution is critical for ensuring the accuracy of impurity profiling in drug substance analysis.

UPLC HPLC Method Validation Pharmaceutical Analysis

Regulatory Compliance: Pharmacopeial Traceability of Impurity Standards

Vendors supplying 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline offer it with a commitment to provide further traceability against pharmacopeial standards such as USP or EP [1]. This traceability is a documented chain of metrological comparisons ensuring measurement accuracy. In contrast, the 4-methyl synthetic intermediate is not offered with this level of regulatory compliance or traceability documentation, as its primary function is synthesis yield optimization rather than analytical accuracy [2].

Regulatory Science Pharmacopeial Standards ANDA Quality Control

Purity Specifications: Reference Standard Grade vs. Intermediate Grade

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is consistently supplied with a minimum HPLC purity specification of ≥95.0% . While this is comparable to the 98.5% HPLC purity achieved for the 4-methyl synthetic intermediate in optimized conditions [1], the key differentiator is the context of use. The impurity standard's purity is certified for quantitative analysis, whereas the intermediate's purity is a measure of synthesis efficiency and does not guarantee the absence of trace impurities that could interfere with analytical methods [1].

Analytical Chemistry Quality Control Purity Analysis

Physicochemical Properties: Molecular Weight and Lipophilicity

The absence of the methyl group on the imidazole ring in 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline results in a lower molecular weight (227.19 g/mol) and a lower calculated partition coefficient (LogP = 1.79) compared to its 4-methyl analog (MW = 241.21 g/mol; LogP = 2.4 predicted) [1][2]. The trifluoromethyl group (-CF3) is known to enhance metabolic stability and target binding affinity, while the imidazole ring improves water solubility and biological activity, making these physicochemical properties critical for downstream applications .

Physical Chemistry Drug Design LogP

Optimal Research and Industrial Applications for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline Based on Comparative Evidence


Analytical Method Development and Validation (AMV) for Nilotinib ANDA Submissions

Procure this compound as a primary reference standard for developing and validating HPLC/UPLC methods to quantify Nilotinib Impurity 2. The documented resolution (Rs > 2.0) and linearity (r > 0.999) from validated studies [1] provide a robust foundation for method qualification. This application is directly supported by the compound's regulatory-compliant characterization and pharmacopeial traceability .

Quality Control (QC) Release and Stability Testing of Nilotinib Drug Substance and Product

Use the compound as a critical impurity marker in routine QC and stability studies. The certified purity (≥95.0% ) and full characterization ensure accurate quantification of this specific process-related impurity, enabling compliance with ICH guidelines and pharmacopeial monographs . The UPLC method's robustness [1] supports its application in GMP environments.

Forced Degradation Studies to Establish Impurity Profiles

Employ the compound as a reference to identify and quantify degradation products formed under stress conditions (e.g., acid, base, oxidation, thermal). The validated stability-indicating method [1] used this impurity, demonstrating its utility in establishing degradation pathways and confirming the specificity of analytical procedures.

Synthesis Optimization Monitoring (Not as a Target Intermediate)

While not a synthetic target, this compound is essential for monitoring the formation of Nilotinib Impurity 2 during process optimization of Nilotinib synthesis. Researchers aiming to minimize this impurity can use the reference standard to track its levels and adjust reaction conditions accordingly, leveraging the chromatographic resolution data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.